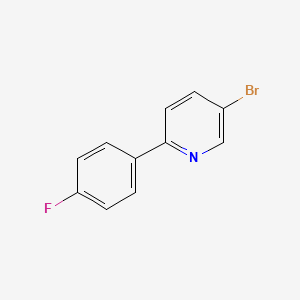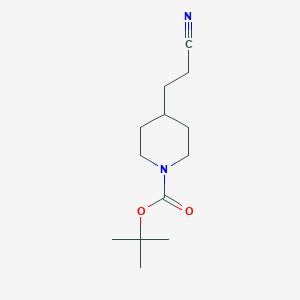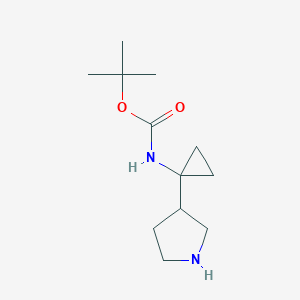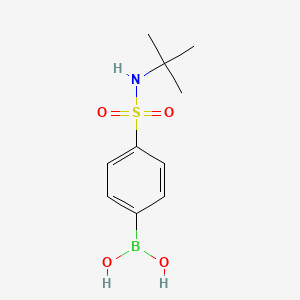
5-Bromo-2-(4-fluorophényl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(4-fluorophenyl)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the pyridine ring
Applications De Recherche Scientifique
5-Bromo-2-(4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 5-Bromo-2-(4-fluorophenyl)pyridine likely participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various bioactive compounds .
Result of Action
As a component in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(4-fluorophenyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, benefits from mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used in the process can also impact the reaction .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-(4-fluorophenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo palladium-catalyzed coupling reactions, which are essential in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 5-Bromo-2-(4-fluorophenyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, 5-Bromo-2-(4-fluorophenyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(4-fluorophenyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 5-Bromo-2-(4-fluorophenyl)pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-(4-fluorophenyl)pyridine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that 5-Bromo-2-(4-fluorophenyl)pyridine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(4-fluorophenyl)pyridine vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which 5-Bromo-2-(4-fluorophenyl)pyridine exerts its desired biochemical effects without causing significant toxicity.
Metabolic Pathways
5-Bromo-2-(4-fluorophenyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the cell . The effects on metabolic flux and metabolite levels are significant, as 5-Bromo-2-(4-fluorophenyl)pyridine can alter the balance of metabolic pathways, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(4-fluorophenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The localization and accumulation of 5-Bromo-2-(4-fluorophenyl)pyridine can influence its biochemical activity, as it may interact with different biomolecules depending on its distribution within the cell.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(4-fluorophenyl)pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Bromo-2-(4-fluorophenyl)pyridine can affect its interactions with biomolecules, as well as its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-nitropyridine and 4-fluorophenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 2-bromo-5-nitropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 5-Bromo-2-(4-fluorophenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium catalyst.
Bromination: N-bromosuccinimide (NBS), dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Amino Derivatives: Formed through reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the phenyl group.
5-Fluoro-2-phenylpyridine: Similar structure but lacks the bromine atom.
4-Fluoro-2-phenylpyridine: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness
5-Bromo-2-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUIEAVRHPVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623309 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-07-4 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














